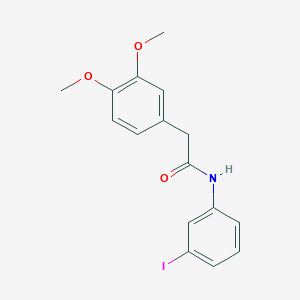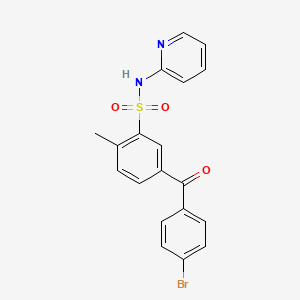![molecular formula C16H22N4O3 B6110694 1-(Azocan-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B6110694.png)
1-(Azocan-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azocan-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one is a complex organic compound characterized by its unique structural features. This compound contains an azocane ring, an oxazole ring, and an oxadiazole ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(Azocan-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the azocane ring, followed by the introduction of the oxazole and oxadiazole rings through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-(Azocan-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens and organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-(Azocan-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(Azocan-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in the desired biological or chemical effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(Azocan-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one stands out due to its unique combination of structural features. Similar compounds include those with azocane, oxazole, or oxadiazole rings, but few possess all three. This uniqueness contributes to its distinct reactivity and potential applications. Some similar compounds are:
- 1-(Azocan-1-yl)-3-[5-(1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one
- 1-(Azocan-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]propan-1-one
Propiedades
IUPAC Name |
1-(azocan-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-12-11-13(19-23-12)16-18-17-14(22-16)7-8-15(21)20-9-5-3-2-4-6-10-20/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKHGHYZKJIRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=C(O2)CCC(=O)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorophenyl)-4-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]piperazine](/img/structure/B6110612.png)
![N-(trans-4-hydroxycyclohexyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B6110619.png)
![(3S,4S)-1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol](/img/structure/B6110622.png)
![1-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6110637.png)
![methyl N-[(2,3-dimethyl-1H-indol-5-yl)methyl]alaninate](/img/structure/B6110638.png)
![N,N-diethyl-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6110645.png)

![3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6110652.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6110656.png)
![3-[(cyclopentylamino)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6110661.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-tetrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6110666.png)
![5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione](/img/structure/B6110686.png)

![4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(phenylsulfanyl)phenyl]benzamide](/img/structure/B6110699.png)
